1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene
Description
1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H11F7O2 |
|---|---|
Molecular Weight |
368.24 g/mol |
IUPAC Name |
1-methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene |
InChI |
InChI=1S/C16H11F7O2/c1-24-12-3-2-4-13(9-12)25-16(22,23)14(17,18)10-5-7-11(8-6-10)15(19,20)21/h2-9H,1H3 |
InChI Key |
NGOSMTUNPUSPBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)benzene: A simpler compound with a similar trifluoromethoxy group but lacking the additional fluorinated ethoxy group.
1,1,2,2-Tetrafluoroethane: A related fluorinated compound used in various industrial applications.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated ether with similar structural features.
Uniqueness
1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its combination of a methoxy group and multiple fluorine atoms, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it valuable in specialized applications where other compounds may not be suitable .
Biological Activity
1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex fluorinated compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple fluorinated groups, which may influence its biological interactions. The presence of trifluoromethyl and tetrafluoroethyl moieties is notable for their potential effects on lipophilicity and reactivity.
Chemical Formula
- Molecular Formula : C16H14F6O2
- Molecular Weight : 368.27 g/mol
Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties and ability to interact with biological membranes. The specific mechanisms by which this compound exerts its effects remain under investigation. Potential mechanisms include:
- Membrane Disruption : The fluorinated groups may alter membrane fluidity and permeability.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various fluorinated compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .
- Neuroprotective Effects : Research has suggested that certain fluorinated compounds may offer neuroprotective benefits in models of neurodegeneration. The compound's ability to penetrate the blood-brain barrier could be a key factor in its potential therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | |
| Cytotoxicity | Induction of apoptosis | |
| Neuroprotective | Potential protection in models |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 1-Methoxy-3-[1,1,2,2-tetrafluoro...] | 15 | Cytotoxicity |
| Fluorinated Benzene Derivative A | 20 | Cytotoxicity |
| Fluorinated Phenol Derivative B | 25 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
